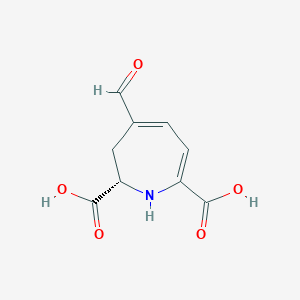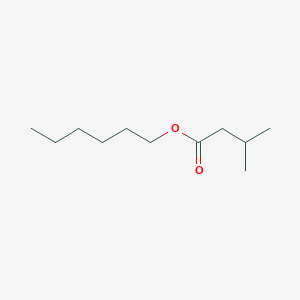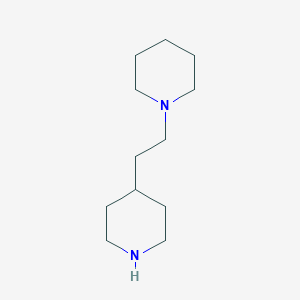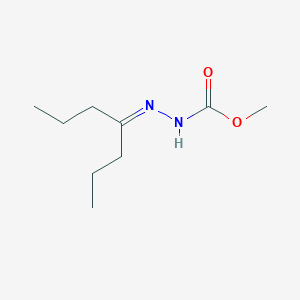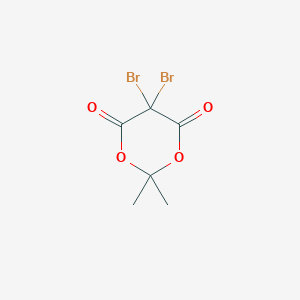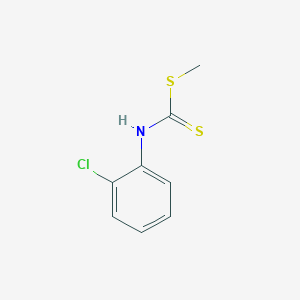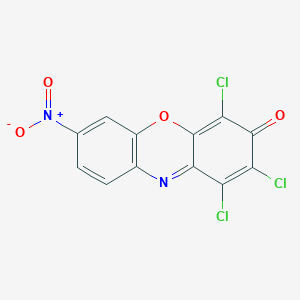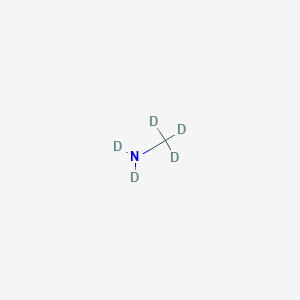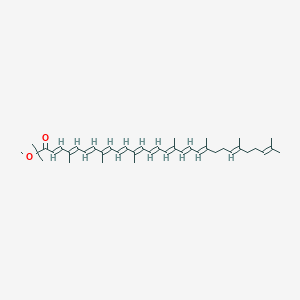
3-Aminocyclopentanol
Overview
Description
(1S,3R)-3-Amino-cyclopentanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a cyclopentane ring with an amino group and a hydroxyl group attached to the first and third carbon atoms, respectively. The specific stereochemistry of (1S,3R)-3-Amino-cyclopentanol makes it a valuable building block for synthesizing various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Amino-cyclopentanol can be achieved through several methods. One efficient procedure involves the reduction of a precursor compound, such as a cyclopentanone derivative, followed by the introduction of the amino group. For example, starting from (1S,3R)-3-hydroxy-cyclopentanone, the compound can be reduced using sodium borohydride to yield (1S,3R)-3-hydroxy-cyclopentanol. Subsequent amination using reagents like ammonia or an amine source under suitable conditions can produce (1S,3R)-3-Amino-cyclopentanol .
Industrial Production Methods: Industrial production of (1S,3R)-3-Amino-cyclopentanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, chiral resolution, and purification steps to obtain the desired enantiomer in enantiomerically pure form .
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-3-Amino-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form cyclopentylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, carbamates, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, amines, acyl chlorides, isocyanates.
Major Products:
Oxidation: Cyclopentanone, cyclopentanal.
Reduction: Cyclopentylamine derivatives.
Substitution: Amides, carbamates, and other substituted cyclopentanol derivatives
Scientific Research Applications
(1S,3R)-3-Amino-cyclopentanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex organic molecules and studying stereochemical effects.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of (1S,3R)-3-Amino-cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
- (1S,3S)-3-Amino-cyclopentanol
- (1R,3R)-3-Amino-cyclopentanol
- (1R,3S)-3-Amino-cyclopentanol
Comparison: (1S,3R)-3-Amino-cyclopentanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, (1S,3R)-3-Amino-cyclopentanol may exhibit different reactivity, binding affinity, and biological activity. For example, the (1S,3S) and (1R,3R) isomers may have different pharmacokinetic profiles and therapeutic potentials .
Properties
IUPAC Name |
3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


